1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone
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Description
1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone is a useful research compound. Its molecular formula is C22H20FN7O2 and its molecular weight is 433.447. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as 1-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxyethan-1-one, is a potent inhibitor of the ubiquitin-specific protease 28 (USP28) . USP28 is a deubiquitinating enzyme that plays a crucial role in the regulation of various cellular processes, including cell cycle progression and DNA damage response .
Mode of Action
The compound interacts with USP28 by reversibly binding to it, directly affecting its protein levels . This interaction inhibits the proliferation of cells, halts the cell cycle at the S phase, and impedes the progression of the epithelial-mesenchymal transition (EMT) in gastric cancer cell lines .
Biochemical Pathways
The compound’s action on USP28 affects several biochemical pathways. By inhibiting USP28, the compound disrupts the normal functioning of the cell cycle and DNA damage response pathways . This disruption can lead to the inhibition of cell proliferation and the induction of cell cycle arrest .
Pharmacokinetics
Similar compounds have been shown to exhibit good bioavailability and stability
Result of Action
The inhibition of USP28 by the compound leads to a decrease in cell proliferation and an increase in cell cycle arrest . This can result in the inhibition of tumor growth in cancer cell lines . Additionally, the compound’s action can impede the progression of EMT, a process often associated with cancer metastasis .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of other molecules in the cellular environment can affect the compound’s ability to bind to USP28 . Additionally, the compound’s stability and efficacy can be influenced by factors such as pH and temperature.
Properties
IUPAC Name |
1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-phenoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN7O2/c23-16-5-4-6-17(13-16)30-22-20(26-27-30)21(24-15-25-22)29-11-9-28(10-12-29)19(31)14-32-18-7-2-1-3-8-18/h1-8,13,15H,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTDXEQJGZQBIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)COC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.